molecular formula C13H17N3 B13927347 N1-1-Isoquinolinyl-2-methyl-1,2-propanediamine

N1-1-Isoquinolinyl-2-methyl-1,2-propanediamine

Cat. No.: B13927347
M. Wt: 215.29 g/mol
InChI Key: AFAGLJFOWIEVHY-UHFFFAOYSA-N
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Description

N1-1-Isoquinolinyl-2-methyl-1,2-propanediamine is a chemical compound with the molecular formula C13H18N2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-1-Isoquinolinyl-2-methyl-1,2-propanediamine typically involves the reaction of isoquinoline with appropriate alkylating agents. One common method is the alkylation of isoquinoline with 2-methyl-1,2-propanediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-1-Isoquinolinyl-2-methyl-1,2-propanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

N1-1-Isoquinolinyl-2-methyl-1,2-propanediamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-1-Isoquinolinyl-2-methyl-1,2-propanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-Isopropyl-2-methyl-1,2-propanediamine
  • N1,n1,n3-trimethyl-n3-(4-nitrophenyl)-1,3-propanediamine

Uniqueness

N1-1-Isoquinolinyl-2-methyl-1,2-propanediamine is unique due to its isoquinoline backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

1-N-isoquinolin-1-yl-2-methylpropane-1,2-diamine

InChI

InChI=1S/C13H17N3/c1-13(2,14)9-16-12-11-6-4-3-5-10(11)7-8-15-12/h3-8H,9,14H2,1-2H3,(H,15,16)

InChI Key

AFAGLJFOWIEVHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=NC=CC2=CC=CC=C21)N

Origin of Product

United States

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